molecular formula C16H21N3O4S B7699197 N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

Cat. No. B7699197
M. Wt: 351.4 g/mol
InChI Key: QOOJFYAWWAQDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide specifically inhibits JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathway of cytokines, which are involved in the immune response. Inhibition of JAK3 by this compound can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and suppress the immune response in various preclinical and clinical studies. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in patients with autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. However, its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One potential application is in the treatment of graft-versus-host disease (GVHD), which is a complication of bone marrow transplantation. This compound has been shown to be effective in reducing GVHD in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in patients.
Another potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. This compound has shown promising results in preclinical studies of these diseases, and further research is needed to evaluate its potential as a therapeutic option.
In addition, there is ongoing research on the development of new JAK3 inhibitors with improved potency and selectivity, which may have better therapeutic potential than this compound.

Synthesis Methods

The synthesis of N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the reaction of 5-ethyl-1,2,4-oxadiazol-3-amine with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine to form the corresponding sulfonamide intermediate. The intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, this compound.

Scientific Research Applications

N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 plays a crucial role in the signaling pathway of cytokines, which are involved in the pathogenesis of autoimmune diseases. Inhibition of JAK3 by this compound can suppress the immune response and reduce inflammation, making it a potential treatment option for autoimmune diseases.

properties

IUPAC Name

N-cyclopentyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-15-17-16(18-23-15)13-10-12(8-9-14(13)22-2)24(20,21)19-11-6-4-5-7-11/h8-11,19H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOJFYAWWAQDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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